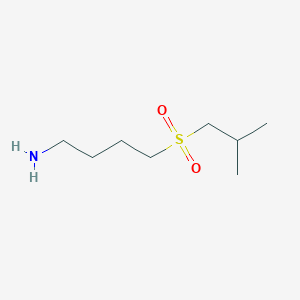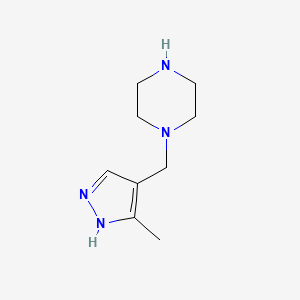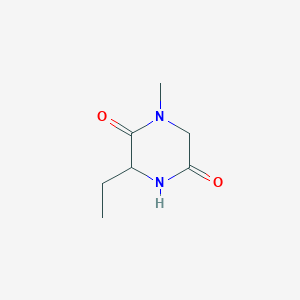
3-Ethyl-1-methyl-2,5-piperazinedione
Descripción general
Descripción
3-Ethyl-1-methyl-2,5-piperazinedione (EMP) is a heterocyclic compound containing an oxygen-containing heterocyclic ring system of three carbon atoms, one nitrogen atom, and one oxygen atom. It is a highly versatile compound with a wide range of applications in synthetic organic chemistry and biochemistry. It is also used as a reagent in the synthesis of various pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
3-Ethyl-1-methyl-2,5-piperazinedione is widely used as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles, as well as in the synthesis of amino acids and peptides. In addition, it has been used in the synthesis of various antibiotics, antiviral agents, and anticancer agents.
Mecanismo De Acción
3-Ethyl-1-methyl-2,5-piperazinedione acts as a proton donor in the synthesis of various compounds. It is also used as a catalyst in the formation of carbon–carbon bonds. In addition, it can be used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Biochemical and Physiological Effects
3-Ethyl-1-methyl-2,5-piperazinedione has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, it has been found to have a protective effect against oxidative stress and to have a positive effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Ethyl-1-methyl-2,5-piperazinedione in laboratory experiments include its low cost, its availability, and its relatively low toxicity. In addition, it is a highly versatile reagent that can be used in a wide variety of synthetic organic chemistry and biochemistry experiments. The main limitation of using 3-Ethyl-1-methyl-2,5-piperazinedione in laboratory experiments is that it is a highly reactive compound, and thus it must be handled with care to avoid any potential hazards.
Direcciones Futuras
In the future, 3-Ethyl-1-methyl-2,5-piperazinedione could be used in the synthesis of other heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, it could be used for the synthesis of various pharmaceuticals, antibiotics, antiviral agents, and anticancer agents. Furthermore, it could be used in the synthesis of various peptides and amino acids. Finally, it could be used in the study of the biochemical and physiological effects of various compounds.
Propiedades
IUPAC Name |
3-ethyl-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-3-5-7(11)9(2)4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBVWFMNJSDTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-methyl-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



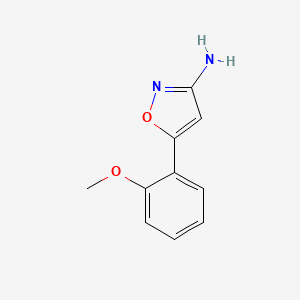
![1-[2-(Morpholin-4-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1469247.png)
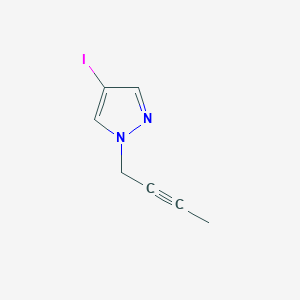

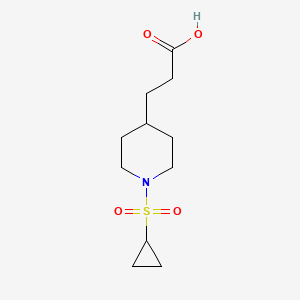
![6-[3-(Methoxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1469254.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]aniline](/img/structure/B1469255.png)
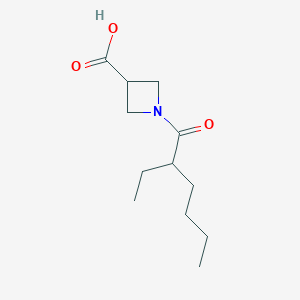
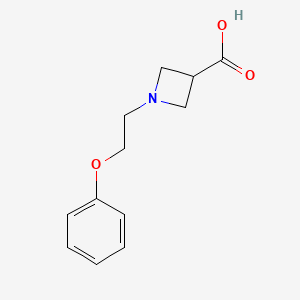
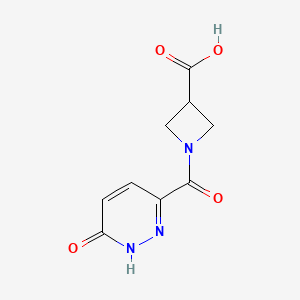
![1-[(3-Methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469259.png)
